2,5-Dimethyl-1-propylpiperazine
Description
2,5-Dimethyl-1-propylpiperazine is a substituted piperazine derivative characterized by methyl groups at the 2- and 5-positions of the piperazine ring and a propyl group at the 1-position. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol, as deduced from its mass spectrum (M⁺ peak at m/z 156) . The compound’s structure imparts distinct physicochemical properties, including increased lipophilicity compared to unsubstituted piperazine due to the alkyl substituents.
Properties
CAS No. |
135778-75-5 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,5-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-7-8(2)10-6-9(11)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
LWQNWCVIJDSVNQ-UHFFFAOYSA-N |
SMILES |
CCCN1CC(NCC1C)C |
Canonical SMILES |
CCCN1CC(NCC1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethyl-1-propylpiperazine
- Structural Differences : The methyl groups are positioned at the 3- and 5-positions of the piperazine ring instead of 2- and 5-.
- Physicochemical Properties :
- Implications : The 3,5-isomer may exhibit altered solubility and reactivity, as substituent positioning influences steric and electronic effects.
2,5-Dimethylpiperazine
- Structural Differences : Lacks the 1-propyl group, reducing molecular complexity.
- Physicochemical Properties :
- Applications : Often used as a precursor in pharmaceutical synthesis, whereas the 1-propyl variant’s extended alkyl chain may enhance membrane permeability .
1-(2,5-Dichlorophenyl)piperazine
- Structural Differences : Features a dichlorophenyl group at the 1-position instead of alkyl substituents.
- Physicochemical Properties :
- Applications : Arylpiperazines like this are common in CNS drug development, highlighting how substituent type (alkyl vs. aryl) dictates biological target engagement .
Benzylpiperazine Derivatives (e.g., BZP, MBZP)
- Structural Differences : A benzyl group replaces the propyl chain at the 1-position.
- Physicochemical Properties: Example: 1-benzylpiperazine (BZP) has a molecular weight of 176.26 g/mol (C₁₁H₁₆N₂) .
- benzyl) drastically alter pharmacological profiles .
Data Table: Key Comparisons
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